3-(3-Methyl-3-oxetanyl)-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
3-(3-Methyl-3-oxetanyl)-1-phenyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique structure, which includes an oxetane ring, a phenyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-3-oxetanyl)-1-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the oxetane ring, followed by the introduction of the phenyl and pyrazole groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-3-oxetanyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
3-(3-Methyl-3-oxetanyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-3-oxetanyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring and pyrazole moiety are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Crenolanib: A compound with a similar oxetane ring structure, used as a kinase inhibitor in cancer treatment.
(3-Methyl-3-oxetanyl)methanol: Another compound with an oxetane ring, used in the synthesis of polymers and other materials.
Uniqueness
What sets 3-(3-Methyl-3-oxetanyl)-1-phenyl-1H-pyrazol-5-amine apart is its combination of the oxetane ring with a phenyl group and a pyrazole moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
5-(3-methyloxetan-3-yl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C13H15N3O/c1-13(8-17-9-13)11-7-12(14)16(15-11)10-5-3-2-4-6-10/h2-7H,8-9,14H2,1H3 |
InChI Key |
APCRGHGSYLSOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C2=NN(C(=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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